molecular formula C16H14N4O2S2 B3567033 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3567033
M. Wt: 358.4 g/mol
InChI Key: YEGFHHPLPIRODM-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It is a part of a class of compounds that have been synthesized and evaluated for their urease inhibitor activities .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another synthesis process involves the addition of a formamido group in a reaction flask .


Molecular Structure Analysis

The molecular structure of this compound is derived from 1,3,4-thiadiazole . The molecular docking simulation of similar compounds was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by the compound can potentially be used for the treatment of infections caused by Helicobacter pylori . This bacterium colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for the colonization of H. pylori in gastric mucosa .

Action Environment

The compound’s high activity against the urease enzyme suggests that it may be effective in various environments .

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide in lab experiments include its potency and selectivity for BTK. The compound has been extensively studied and has shown promising results in preclinical and clinical trials. However, the limitations of using TAK-659 include its potential toxicity and off-target effects. Further studies are needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for the research and development of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide. These include:
1. Combination therapy: The use of TAK-659 in combination with other drugs may enhance its efficacy and reduce potential toxicity.
2. Biomarker identification: The identification of biomarkers that predict response to TAK-659 may improve patient selection and treatment outcomes.
3. New indications: The exploration of new indications for TAK-659 beyond autoimmune diseases and cancers may expand its clinical utility.
4. Structural modification: The modification of the chemical structure of TAK-659 may lead to the development of more potent and selective BTK inhibitors.
In conclusion, this compound is a promising compound with potential applications in the treatment of various autoimmune diseases and cancers. Its inhibition of BTK has been shown to be effective in suppressing B-cell proliferation and survival. Further research is needed to fully understand the safety profile and clinical utility of this compound.

Scientific Research Applications

The primary application of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide is in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers. The inhibition of BTK by TAK-659 has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide are largely defined by its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activity against the enzyme urease . The compound interacts with the active site of the urease enzyme, leading to its inhibition .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on enzyme activity. By inhibiting urease, this compound can influence various cellular processes. Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . Its inhibition can lead to a decrease in pH, which can affect the survival of certain bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, the compound binds to the active site of the urease enzyme, inhibiting its activity . This interaction can lead to changes in gene expression related to urease activity and pH regulation .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against urease, it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound .

Metabolic Pathways

Given its interaction with urease, it may be involved in the urea cycle

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c17-15-19-20-16(24-15)23-10-14(21)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGFHHPLPIRODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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